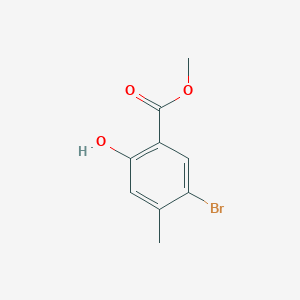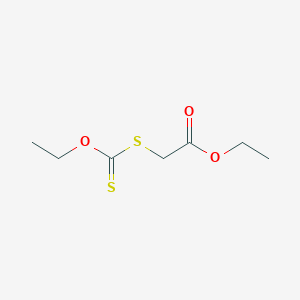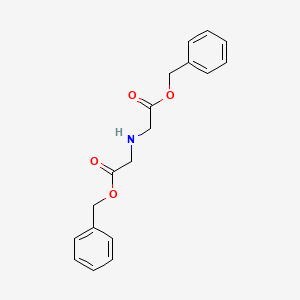
6-Cyanobenzothiazole
Overview
Description
6-Cyanobenzothiazole is a heterocyclic compound that features a benzene ring fused to a thiazole ring with a cyano group at the 6-position. This compound is known for its versatility and utility in various scientific fields, particularly in the synthesis of bioluminescent probes and bioorthogonal ligations .
Mechanism of Action
Target of Action
6-Cyanobenzothiazole (6-CBT) is a versatile compound that primarily targets firefly luciferases . These are enzymes that catalyze the production of light in fireflies . 6-CBT is also used as a handle for bioorthogonal ligations , which are chemical reactions that occur inside living organisms without interfering with native biochemical processes .
Mode of Action
The mode of action of 6-CBT involves its interaction with 1,2-aminothiols under physiological conditions . This interaction is selective and bioorthogonal, meaning it occurs rapidly and selectively even in the presence of other thiols and amines . This unique reactivity has been exploited in the development of the CBT ligation, a fast bioorthogonal reaction used for site-specific labeling or immobilization of proteins .
Biochemical Pathways
6-CBT is a key building block for the synthesis of luciferins , which are substrates of natural and engineered firefly luciferases widely used for bioluminescence imaging (BLI) . The typical preparation of luciferins involves the straightforward condensation of CBTs with D-cysteine . For BLI applications, luciferins are often generated in vivo from CBTs, which are easier to modify and handle due to their higher stability, cell permeability, and reactivity than the full luciferin scaffolds .
Pharmacokinetics
It is noted that 6-cbt and its derivatives are easier to modify and handle due to their higher stability, cell permeability, and reactivity . These properties suggest that 6-CBT may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which could impact its bioavailability.
Result of Action
The result of 6-CBT’s action is the production of light in the case of firefly luciferases . In the context of bioorthogonal ligations, 6-CBT enables the site-specific labeling or immobilization of proteins . This can be used for various applications, including the synthesis of polymeric nanostructures in cells .
Action Environment
It is worth noting that 6-cbt reacts rapidly and selectively with 1,2-aminothiols under physiological conditions . This suggests that the compound’s action may be influenced by factors such as pH, temperature, and the presence of other biological molecules.
Biochemical Analysis
Biochemical Properties
6-Cyanobenzothiazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. It is particularly known for its use in the synthesis of luciferins, which are substrates for firefly luciferases used in bioluminescence imaging . The compound reacts rapidly and selectively with 1,2-aminothiols under physiological conditions, making it useful for site-specific labeling or immobilization of proteins . This selective reactivity is exploited in the development of bioorthogonal reactions, which are essential for studying biological processes in living organisms .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to enter cells and undergo self-assembly after activation by subcellular targets . This property is utilized in imaging caspase activity in vivo, where the compound forms fluorescent nanoparticles that can be imaged in apoptotic cells and tumor tissues . The ability of this compound to form such structures within cells highlights its potential in studying cellular functions and processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It reacts with free cysteine residues in proteins, forming stable adducts that can be used for site-specific labeling . This reaction proceeds with a fast second-order rate constant, making it highly efficient for biochemical applications
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under physiological conditions, but its reactivity can be influenced by factors such as pH and temperature . Long-term studies have shown that this compound can maintain its activity over extended periods, making it suitable for in vitro and in vivo experiments . Its degradation products and their potential effects on cellular function are still being studied.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound is generally well-tolerated and can be used for imaging and labeling studies without significant adverse effects . At high doses, it may exhibit toxic effects, including cellular toxicity and disruption of normal cellular functions . Threshold effects have been observed, where the compound’s activity significantly changes at specific concentration levels, highlighting the importance of dosage optimization in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion and utilization within cells . It is metabolized by enzymes such as cytochrome P450, which play a role in its biotransformation and elimination . The compound’s effects on metabolic flux and metabolite levels are still being investigated, but it is known to influence key metabolic processes within cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . Its cell permeability allows it to enter cells efficiently, where it can localize to specific compartments and exert its effects . The compound’s distribution is influenced by factors such as its chemical structure and the presence of specific transporters that facilitate its movement within cells.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It is known to localize to various cellular compartments, including the cytoplasm and nucleus . Targeting signals and post-translational modifications may direct the compound to specific organelles, where it can interact with target biomolecules and participate in cellular processes
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyanobenzothiazole typically involves the condensation of 2-aminobenzenethiol with a cyano group-containing substance. One common method is the cyanation catalyzed by 1,4-diazabicyclo[2.2.2]octane (DABCO), which provides an economical and scalable route . The reaction conditions often include mild temperatures and the use of solvents like acetonitrile.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Cyanobenzothiazole undergoes various chemical reactions, including:
Substitution Reactions: The cyano group can be substituted with other functional groups under appropriate conditions.
Condensation Reactions: It can react with thiols and amines to form more complex structures, such as luciferin derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols.
Condensation Reactions: Often carried out under physiological conditions, making them suitable for biological applications.
Major Products Formed:
Luciferin Derivatives: Used in bioluminescent imaging.
Bioorthogonal Ligations: Useful for site-specific labeling of proteins.
Scientific Research Applications
6-Cyanobenzothiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Employed in the development of bioluminescent probes for imaging and tracking biological processes.
Medicine: Utilized in the creation of diagnostic tools and therapeutic agents.
Industry: Applied in the synthesis of materials for imaging and sensor technologies.
Comparison with Similar Compounds
6-Amino-2-cyanobenzothiazole: Features an amino group instead of a cyano group, offering different reactivity and applications.
2-Cyanobenzothiazole: Lacks the 6-position substitution, making it less versatile for certain applications.
Uniqueness: 6-Cyanobenzothiazole is unique due to its high reactivity and selectivity, particularly in bioorthogonal reactions. Its ability to form stable and specific bonds with thiols and amines under mild conditions makes it invaluable for biological and medical research .
Properties
IUPAC Name |
1,3-benzothiazole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2S/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRRTJKOMZONQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)SC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30442358 | |
| Record name | 6-Cyanobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58249-61-9 | |
| Record name | 6-Benzothiazolecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58249-61-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Cyanobenzothiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30442358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzothiazole-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of using 6-cyanobenzothiazole in the synthesis of new compounds?
A1: this compound is a heterocyclic compound that serves as a versatile building block in organic synthesis. Its structure allows for various chemical modifications, leading to the creation of diverse molecules with potentially useful properties. In the study by [], this compound was reacted with ethylacetoacetate to create 8-cyano-2-methyl-4H-pyrimido[2,1-b]benzothiazol-4-one. This new compound demonstrated promising antimicrobial activity against E. coli and Bacillus subtilis. This highlights the potential of using this compound as a starting point for developing novel antimicrobial agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,2R)-2-[(4-chlorophenyl)amino]cyclopentan-1-ol](/img/structure/B1366417.png)



![3-{[3-(Aminomethyl)piperidin-1-yl]methyl}benzonitrile](/img/structure/B1366428.png)






